molecular formula C8H7BrN2O B1444732 4-Bromo-3-methoxy-1H-indazole CAS No. 938061-94-0

4-Bromo-3-methoxy-1H-indazole

Cat. No.: B1444732
CAS No.: 938061-94-0
M. Wt: 227.06 g/mol
InChI Key: DIGXMSCAORNNLD-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 g/mol .


Synthesis Analysis

Indazole derivatives, including this compound, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 37.9 Ų .

Scientific Research Applications

Electrophilic Reactivity and Chemical Synthesis

  • Davis-Beirut Reaction : 4-Bromo-3-methoxy-1H-indazole is used in the Davis-Beirut reaction for synthesizing N1,N2-disubstituted-1H-indazolones. This process involves electrophilic addition to 3-alkoxy-2H-indazoles, leading to diverse chemical structures useful in further synthetic applications. An example includes azide-alkyne cycloaddition chemistry (Conrad et al., 2011).

Corrosion Inhibition

  • Inhibitive Properties : Heterocyclic diazoles, including this compound, have been studied for their ability to inhibit corrosion of iron in acidic environments. This research is vital for understanding how these compounds can protect metals from degradation (Babić-Samardžija et al., 2005).

Antibacterial Applications

  • Synthesis and Antibacterial Activity : A series of 4‐bromo‐1H‐indazole derivatives have been synthesized and shown to have significant antibacterial activity. This includes the inhibition of cell division in various strains of bacteria, indicating potential use in treating bacterial infections (Wang et al., 2015).

Surface Morphology

  • Surface Characterization : In the context of corrosion inhibition, the surface morphology and structural properties of compounds including this compound have been characterized. This research is crucial for understanding how these compounds interact with metal surfaces at a molecular level (Al-amiery et al., 2020).

Synthesis and Structural Analysis

  • Novel Syntheses and Characterizations : Research has been conducted on the synthesis of novel compounds using this compound and their structural characterizations, demonstrating its utility in creating new chemical entities with potential applications in various fields (Prasad et al., 2021).

Nitric Oxide Synthase Inhibition

  • Inhibitor of Neuronal Nitric Oxide Synthase : 7-Methoxy-1H-indazole, a related compound, has been found to inhibit nitric oxide synthase, which is significant for understanding its potential in neurological and vascular applications (Sopková-de Oliveira Santos et al., 2002).

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes can lead to the modulation of their activity, either by inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to impact the MAPK/ERK pathway, which is vital for cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, including alterations in energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to kinase enzymes can result in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can subsequently affect various cellular processes, including cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the overall impact on cells. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of this compound from the body. The interactions with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of this compound, ensuring its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .

Properties

IUPAC Name

4-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXMSCAORNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733117
Record name 4-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938061-94-0
Record name 4-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 4-Bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester CLXXXV (1.27 g, 4.14 mmol) in THF (28 ml) and H2O (9 ml) was added LiOH (397 mg, 16.6 mmol). The reaction mixture was stirred at reflux for 2 hours then at room temperature for 15 hours. The mixture was concentrated. The residue was diluted with EtOAc (50 ml), washed with HCl (1M) and brine, dried over MgSO4, filtered and concentrated affording 4-Bromo-3-methoxy-1H-indazole CLXXXVI as an off-white solid (98% yield), which was used without further purification in the next step.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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9 mL
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reactant
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397 mg
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reactant
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28 mL
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Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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